REACTION_SMILES
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[Br:1][CH2:2][CH2:3][O:4][c:5]1[c:6](-[c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[n:7][n:8]([CH3:16])[c:9]1-[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[CH3:25][C:26](=[O:27])[CH3:28].[I-:24].[K+:23]>>[CH2:2]([CH2:3][O:4][c:5]1[c:6](-[c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[n:7][n:8]([CH3:16])[c:9]1-[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)[I:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1nc(-c2ccccc2)c(OCCBr)c1-c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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Cn1nc(-c2ccccc2)c(OCCI)c1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |